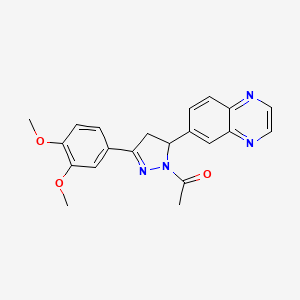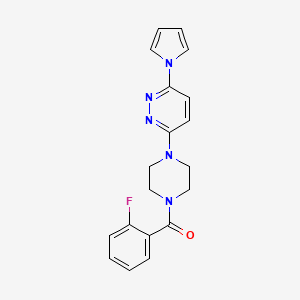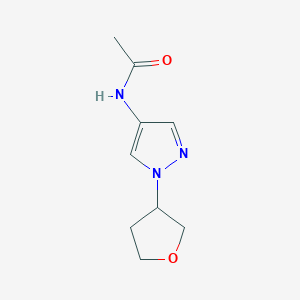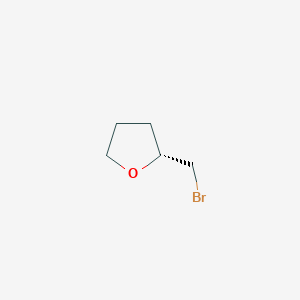![molecular formula C17H15FN4O2S B2991758 4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione CAS No. 691391-01-2](/img/structure/B2991758.png)
4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione is a useful research compound. Its molecular formula is C17H15FN4O2S and its molecular weight is 358.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Experimental and Theoretical Analysis
- Intermolecular Interactions and Crystal Structures:
- The study by Shukla, R. et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, focusing on their intermolecular interactions and crystal structures. The insights into the nature of these interactions were deepened through electrostatic potential evaluations.
Biological and Pharmacological Properties
- Antifungal Drug Characterization and Enzyme Inhibition Efficacy:
- Wu, S. et al. (2019) investigated 4-amino-5-substituent-1,2,4-triazole-3-thione Schiff bases for their antifungal properties and enzyme inhibition efficacy. The study highlighted their potential as antifungal compounds, especially against plant fungi.
Chemical Characterization and Molecular Analysis
- Molecular Configuration and Hydrogen Bond Analysis:
- The research by Wu, J. Y. et al. (2001) analyzed the molecular configuration of a triazole-3-thione derivative, focusing on its intramolecular and intermolecular hydrogen bonds.
Synthesis and Application in Drug Development
Microwave-Assisted Synthesis for Analgesic Potential:
- A study by Zaheer, M. et al. (2021) reported the microwave-assisted synthesis of triazole-thione derivatives for evaluating their in vivo analgesic activity. This underscores the potential of these compounds in drug development.
Antibacterial and Antitubercular Activities:
- The work of Godhani, D. et al. (2015) synthesized a series of triazole derivatives and evaluated them for antibacterial and antitubercular activities, indicating their potential use in treating bacterial and tuberculosis infections.
Chemical Properties and Interactions
- Crystal Structures and Copper(I) Complexes:
- Research by Ghassemzadeh, M. et al. (2005) focused on the crystal structures of 1,2,4‐triazole-based Schiff‐bases and their Copper(I) complexes, contributing to the understanding of metal-organic frameworks and potential catalytic applications.
Corrosion Inhibition
- Inhibition Performance in Acidic Medium:
- The study by Bentiss, F. et al. (2009) investigated the corrosion inhibition performance of a triazole derivative in an acidic environment, highlighting its potential as a corrosion inhibitor.
Crystallographic and Molecular Docking Studies
- Molecular Docking Studies for Enzyme Inhibition:
- The molecular docking studies conducted by Karayel, A. (2021) on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors provide insights into the anti-cancer properties and potential drug development applications.
Sensor Applications
- Aniline Recognition Sensor:
- The paper by Kumar, M. S. et al. (2011) developed a triazole-based Schiff base sensor for detecting toxic aromatic amines, showcasing its potential use in environmental monitoring and safety applications.
特性
IUPAC Name |
4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-23-16-8-12(9-20-22-11-19-21-17(22)25)6-7-15(16)24-10-13-4-2-3-5-14(13)18/h2-9,11H,10H2,1H3,(H,21,25)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWNAEZXVSRHED-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NNC2=S)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NNC2=S)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-Methoxypyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991679.png)
![3-((5-(allylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2991680.png)
![7-Fluoro-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2991681.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2991682.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2991683.png)



![4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde](/img/structure/B2991691.png)



![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2991698.png)
